molecular formula C14H21N5O B7043215 [3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol

[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol

Cat. No.: B7043215
M. Wt: 275.35 g/mol
InChI Key: ZFEOHGAQFCGKDY-UHFFFAOYSA-N
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Description

[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol is a complex organic compound that features a triazolo-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its triazolo-pyridazine core, combined with the piperidine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

[3-propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-11(2)14(9-20)6-3-7-18(8-14)13-5-4-12-16-15-10-19(12)17-13/h4-5,10-11,20H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEOHGAQFCGKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCN(C1)C2=NN3C=NN=C3C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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